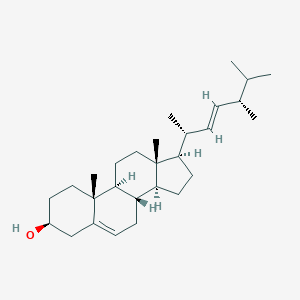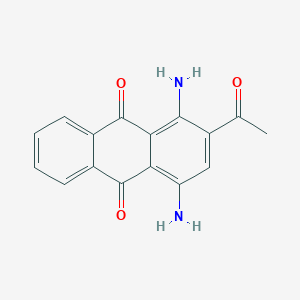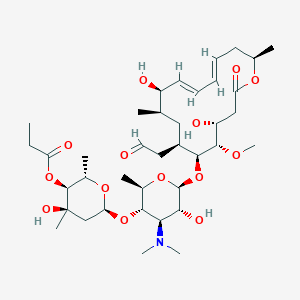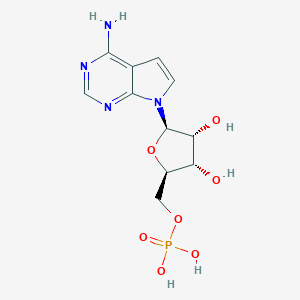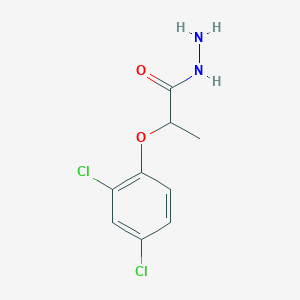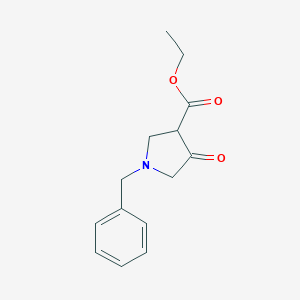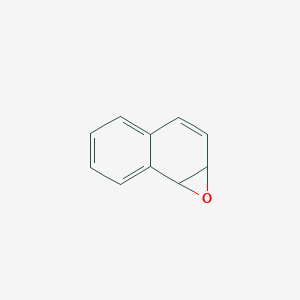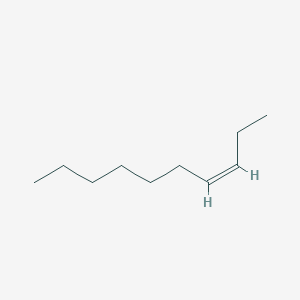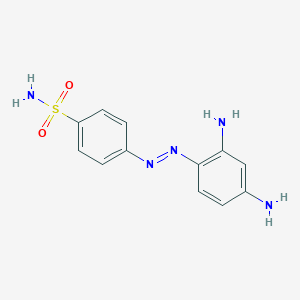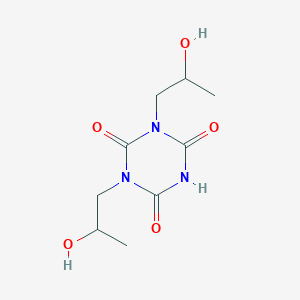
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione, also known as BHT, is a widely used antioxidant in the food industry. It is a white crystalline powder that is soluble in water and alcohol. BHT is also used in various other industries, including cosmetics, pharmaceuticals, and plastics.
Mechanism Of Action
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione acts as an antioxidant by donating a hydrogen atom to a free radical, thereby neutralizing it. The resulting radical is stable and less reactive than the original radical. 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione can also chelate metal ions, which can catalyze the formation of free radicals.
Biochemical And Physiological Effects
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the lifespan of mice and protect against radiation-induced damage. 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione is a relatively inexpensive and widely available antioxidant. It is also stable and has a long shelf life. However, 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione can interfere with some assays, such as the oxygen radical absorbance capacity (ORAC) assay, which measures the antioxidant capacity of a sample.
Future Directions
There are several areas of research that could be explored further with regards to 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione. These include:
1. Investigating the mechanism of action of 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione in more detail, particularly with regards to its interaction with metal ions.
2. Studying the effects of 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione on different types of cells and tissues, including human cells.
3. Exploring the potential use of 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
4. Developing new methods for synthesizing 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione that are more efficient and environmentally friendly.
5. Investigating the potential for 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione to be used in combination with other antioxidants to enhance their effectiveness.
In conclusion, 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione is a widely used antioxidant that has been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione is synthesized by the reaction of 2,4,6-trioxo-1,3,5-triazine with 2-hydroxypropyl alcohol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The product is then purified by recrystallization.
Scientific Research Applications
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione has been extensively studied for its antioxidant properties. It is known to inhibit lipid peroxidation, which is a major cause of oxidative damage in cells. 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione has also been shown to scavenge free radicals and protect against DNA damage.
properties
CAS RN |
15667-81-9 |
|---|---|
Product Name |
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione |
Molecular Formula |
C9H15N3O5 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
1,3-bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C9H15N3O5/c1-5(13)3-11-7(15)10-8(16)12(9(11)17)4-6(2)14/h5-6,13-14H,3-4H2,1-2H3,(H,10,15,16) |
InChI Key |
OJDZIEAHHNZLSJ-UHFFFAOYSA-N |
SMILES |
CC(CN1C(=O)NC(=O)N(C1=O)CC(C)O)O |
Canonical SMILES |
CC(CN1C(=O)NC(=O)N(C1=O)CC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



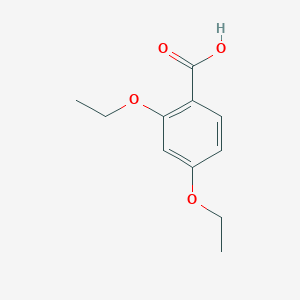
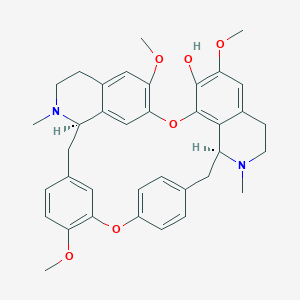
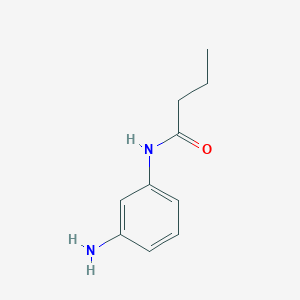
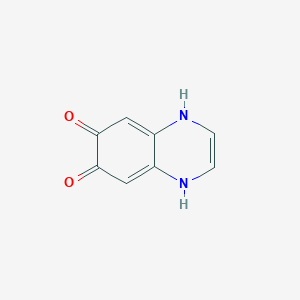
![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)
